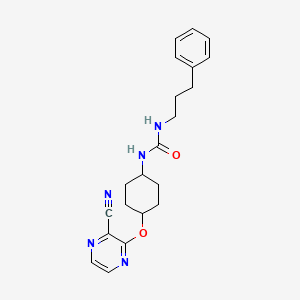

1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(3-phenylpropyl)urea

Description

Properties

IUPAC Name |

1-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-3-(3-phenylpropyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2/c22-15-19-20(24-14-13-23-19)28-18-10-8-17(9-11-18)26-21(27)25-12-4-7-16-5-2-1-3-6-16/h1-3,5-6,13-14,17-18H,4,7-12H2,(H2,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMKISSGGXXGNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)NCCCC2=CC=CC=C2)OC3=NC=CN=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1R,4R)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(3-phenylpropyl)urea has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a cyclohexyl group, a phenylpropyl moiety, and a cyanopyrazinyl ether. The presence of these functional groups is crucial for its biological activity.

Research indicates that this compound acts primarily as an inhibitor of certain kinases, notably Checkpoint Kinase 1 (CHK1) . CHK1 is involved in cell cycle regulation and DNA damage response, making it a critical target in cancer therapy. The inhibition of CHK1 can lead to increased sensitivity of cancer cells to DNA-damaging agents such as chemotherapy drugs.

Inhibition Studies

In vitro studies have demonstrated that the compound exhibits potent inhibitory activity against CHK1 with an IC50 value in the low nanomolar range. This suggests a strong affinity for the target enzyme, which is essential for its potential use in cancer treatment.

Biological Activity Data

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| CHK1 Inhibition | IC50 < 100 nM | |

| Cytotoxicity | GI50 values in nanomolar range | |

| Cell Cycle Arrest | G2 checkpoint abrogation |

Case Studies

Several studies have explored the efficacy of this compound in various cancer models:

- Breast Cancer Model : In a study involving breast cancer cell lines, treatment with the compound resulted in significant reductions in cell viability when combined with doxorubicin, indicating a synergistic effect that enhances the cytotoxicity of conventional chemotherapy agents.

- Ovarian Cancer : The compound has shown promise in preclinical models of ovarian cancer, where it was able to induce apoptosis in resistant cell lines by disrupting DNA repair mechanisms.

- Combination Therapy : Research has indicated that when used alongside other inhibitors targeting different pathways (e.g., PARP inhibitors), this compound can enhance therapeutic outcomes by overcoming resistance mechanisms commonly seen in tumors.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

1-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]-3-(1-methyl-1H-indazol-4-yl)urea (CAS: 1401076-66-1)

- Structural Similarities : Both compounds feature a urea core linked to a substituted cycloalkyl group (cyclopentyl vs. cyclohexyl) and an aromatic moiety (indazole vs. phenylpropyl).

N-(1-(4-(3-(4-cyanophenyl)imidazo[1,2-a]pyrazin-6-yl)benzoyl)piperidin-4-yl)acetamide (CAS: 1464150-57-9)

- Key Contrasts: This compound replaces the urea group with an acetamide linker but retains the cyanopyrazine motif. Urea derivatives typically exhibit stronger hydrogen-bonding capacity, which may translate to higher binding affinity for targets like protein kinases compared to acetamide analogs .

Methyl N-({[(2-{[(3,5-dimethoxy-4-methylbenzoyl)(3-phenylpropyl)amino]methyl}-1,3-thiazol-4-yl)carbonyl]amino}sulfonyl)-N-methylglycinate (CAS: 1282545-62-3)

- Pharmacophore Comparison : The thiazole and sulfonyl groups in this compound diverge from the urea scaffold but share the 3-phenylpropyl chain. Urea-based structures generally offer better synthetic accessibility and tunable pharmacokinetic properties compared to sulfonamide derivatives .

Research Findings and Limitations

- Target Compound: No direct biological data are available in open literature. Its design suggests optimization for kinase inhibition (e.g., JAK/STAT or EGFR pathways) based on urea pharmacophores and pyrazine-based solubility enhancers .

- Comparators : Compounds like 1401076-66-1 and 1464150-57-9 have been explored in oncology, with 1401076-66-1 showing sub-µM IC50 values in kinase assays. However, the absence of head-to-head studies precludes definitive conclusions about the target compound’s efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.